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molecular formula C9H10ClNO2 B1654388 2-(Chloromethyl)-1-ethyl-4-nitrobenzene CAS No. 22490-32-0

2-(Chloromethyl)-1-ethyl-4-nitrobenzene

Cat. No. B1654388
M. Wt: 199.63 g/mol
InChI Key: WZDFOTBBBHGNCZ-UHFFFAOYSA-N
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Patent
US04165231

Procedure details

Sodium methoxide is added portionwise to a solution of 150.0 g of α-chloro-2-ethyl-5-nitrotoluene in 1.15 l. of methanol maintained between 18° C. and 30° C. The mixture is refluxed for 2 hours, cooled to 3° C., and filtered. The filtrate is concentrated under vacuum and the resulting slurry shaken with saturated aqueous sodium chloride and methylene chloride. The methylene chloride layer is washed, filtered through sodium sulfate, and stirred over magnesium sulfate. The filtered solution is concentrated under vacuum to yield 133.89 g. of a dark brown liquid. The crude product is fractionated by vacuum distillation to yield a yellow liquid with boiling point 113° C. to 115° C. at 0.35 mm Hg which solidifies to light yellow prisms with mp 21.5° C. to 23.5° C.
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].Cl[CH2:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[CH2:15][CH3:16]>CO>[CH3:1][O:2][CH2:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[CH2:15][CH3:16] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
150 g
Type
reactant
Smiles
ClCC1=C(C=CC(=C1)[N+](=O)[O-])CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
the resulting slurry shaken with saturated aqueous sodium chloride and methylene chloride
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under vacuum
WASH
Type
WASH
Details
The methylene chloride layer is washed
FILTRATION
Type
FILTRATION
Details
filtered through sodium sulfate
STIRRING
Type
STIRRING
Details
stirred over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The filtered solution is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield 133.89 g
DISTILLATION
Type
DISTILLATION
Details
The crude product is fractionated by vacuum distillation
CUSTOM
Type
CUSTOM
Details
to yield a yellow liquid with boiling point 113° C. to 115° C. at 0.35 mm Hg which

Outcomes

Product
Name
Type
Smiles
COCC1=C(C=CC(=C1)[N+](=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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